Cas no 66641-26-7 (ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh)

The peptide Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH is a synthetic sequence designed for research applications in biochemistry and molecular biology. Its structured composition, featuring acetylated N-terminus and free C-terminus, ensures stability and specificity in experimental settings. Key advantages include its potential utility in studying protein-protein interactions, enzyme-substrate dynamics, and peptide-receptor binding due to its well-defined sequence and modifications. The inclusion of aromatic (Tyr, Phe) and charged residues (Asp, Arg) enhances solubility and interaction profiling. This peptide is suitable for analytical techniques such as HPLC, mass spectrometry, and circular dichroism, offering researchers a reliable tool for mechanistic and structural investigations.
ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh structure
66641-26-7 structure
Product Name:ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh
CAS No:66641-26-7
MF:C87H125N21O21
MW:1801.05152010918
CID:964331
Update Time:2025-10-23

ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh Chemical and Physical Properties

Names and Identifiers

    • ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh
    • Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser
    • Acetyl-Tetradecapeptide Renin Substrate (horse)
    • ANGIOTENSINOGEN N-ACETYL-FRAGMENT 1-14
    • Acetyl Angiotensinogen (1-14),porcine
    • Acetyl-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser
    • N-Acetyl-Renin Substrate Tetradecapeptide
    • N-Acetyl-Renin Substrate Tetradecapeptide porcine
    • ACETYL-ANGIOTENSINOGEN (1-14) (HORSE)
    • ACETYL ANGIOTENSINOGEN (1-14), PORCINE
    • ACETYL-PREANGIOTENSINOGEN (1-14) (HORSE)
    • Inchi: 1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1
    • InChI Key: IUJUQXJOVSWPHY-RAUHZCGLSA-N
    • SMILES: N1(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)O)CC1=CC=C(O)C=C1)CC1N=CNC=1)CC1C=CC=CC=1)C(=O)[C@@H](NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](NC(=O)C)CC(=O)O)CC1=CC=C(O)C=C1)CC1N=CNC=1

Computed Properties

  • Exact Mass: 1799.94000
  • Hydrogen Bond Donor Count: 23
  • Hydrogen Bond Acceptor Count: 42
  • Heavy Atom Count: 129
  • Rotatable Bond Count: 67

Experimental Properties

  • Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Extremely soluble (1000 g/l) (25 º C),
  • PSA: 653.16000
  • LogP: 4.84630
  • pka: 2.98±0.10(Predicted)

ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh Pricemore >>

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Additional information on ac-asp-arg-val-tyr-ile-his-pro-phe-his-leu-leu-val-tyr-ser-oh

Comprehensive Analysis of AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH (CAS No. 66641-26-7): Structure, Applications, and Research Insights

The peptide AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH, identified by CAS No. 66641-26-7, is a biologically active compound garnering significant attention in biochemical and pharmaceutical research. This 16-amino acid peptide features a unique sequence that contributes to its potential therapeutic and diagnostic applications. Its structure includes critical residues like tyrosine (TYR), histidine (HIS), and leucine (LEU), which are known to influence protein-protein interactions and signal transduction pathways.

Recent studies highlight the role of AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH in modulating enzymatic activity and cellular responses. Researchers are particularly interested in its potential applications in neurodegenerative disease research, given its ability to interact with amyloidogenic proteins. The peptide's hydrophobic and hydrophilic balance makes it a candidate for drug delivery systems, aligning with the growing demand for targeted therapies in precision medicine.

From a synthetic perspective, CAS No. 66641-26-7 is often produced via solid-phase peptide synthesis (SPPS), a method favored for its high yield and purity control. The inclusion of N-terminal acetylation (AC) and C-terminal free acid (OH) modifications enhances its stability against proteolytic degradation, a common challenge in peptide-based therapeutics. This stability is crucial for in vivo studies, where researchers investigate its pharmacokinetics and biodistribution.

The peptide's relevance extends to biomarker discovery, a trending topic in personalized medicine. Its sequence-specific interactions with receptors or enzymes could serve as diagnostic tools for conditions like metabolic disorders or inflammatory diseases. Notably, the presence of arginine (ARG) and aspartic acid (ASP) residues suggests potential involvement in immune response modulation, a hotbed for autoimmune and oncology research.

In the context of AI-driven drug discovery, AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH has been analyzed using molecular docking simulations to predict binding affinities with therapeutic targets. Such computational approaches reduce R&D costs and accelerate lead optimization, addressing the pharmaceutical industry's need for cost-effective innovation. Additionally, its structural versatility allows for derivatization, enabling the development of peptide mimetics with enhanced bioavailability.

Quality control of CAS No. 66641-26-7 involves advanced analytical techniques like HPLC and mass spectrometry to ensure batch-to-batch consistency. Regulatory compliance with GMP standards is critical for its use in preclinical and clinical settings, reflecting the stringent requirements of biopharmaceutical manufacturing. Storage conditions typically recommend -20°C to preserve its conformational integrity, a detail vital for reproducibility in research.

Emerging discussions in sustainable chemistry have also explored greener synthesis routes for this peptide, such as microwave-assisted SPPS, which reduces solvent waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Such innovations position AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH as a model compound for eco-friendly peptide production.

In summary, CAS No. 66641-26-7 represents a multifaceted tool for advancing biomedical research and therapeutic development. Its structural complexity, functional diversity, and compatibility with cutting-edge technologies make it a subject of enduring scientific interest. As the demand for peptide-based therapeutics grows, this compound is poised to play a pivotal role in addressing unmet medical needs across multiple disease areas.

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